Cas no 957023-57-3 ((E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide)
(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- AKOS001167685
- Z3071321422
- HMS1738B05
- (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide
- 957023-57-3
- 2-phenyl-n-(trimethyl-1h-pyrazol-4-yl)ethene-1-sulfonamide
- EN300-7516305
-
- Inchi: 1S/C14H17N3O2S/c1-11-14(12(2)17(3)15-11)16-20(18,19)10-9-13-7-5-4-6-8-13/h4-10,16H,1-3H3/b10-9+
- InChI Key: JQOWSJWQTDIXRW-MDZDMXLPSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NC1C(C)=NN(C)C=1C)(=O)=O
Computed Properties
- Exact Mass: 291.10414797g/mol
- Monoisotopic Mass: 291.10414797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 72.4Ų
(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7516305-0.05g |
2-phenyl-N-(trimethyl-1H-pyrazol-4-yl)ethene-1-sulfonamide |
957023-57-3 | 95.0% | 0.05g |
$647.0 | 2025-03-10 | |
| Enamine | EN300-7516305-0.1g |
2-phenyl-N-(trimethyl-1H-pyrazol-4-yl)ethene-1-sulfonamide |
957023-57-3 | 95.0% | 0.1g |
$678.0 | 2025-03-10 | |
| Enamine | EN300-7516305-0.25g |
2-phenyl-N-(trimethyl-1H-pyrazol-4-yl)ethene-1-sulfonamide |
957023-57-3 | 95.0% | 0.25g |
$708.0 | 2025-03-10 | |
| Enamine | EN300-7516305-0.5g |
2-phenyl-N-(trimethyl-1H-pyrazol-4-yl)ethene-1-sulfonamide |
957023-57-3 | 95.0% | 0.5g |
$739.0 | 2025-03-10 | |
| Enamine | EN300-7516305-1.0g |
2-phenyl-N-(trimethyl-1H-pyrazol-4-yl)ethene-1-sulfonamide |
957023-57-3 | 95.0% | 1.0g |
$770.0 | 2025-03-10 | |
| Enamine | EN300-7516305-2.5g |
2-phenyl-N-(trimethyl-1H-pyrazol-4-yl)ethene-1-sulfonamide |
957023-57-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-10 | |
| Enamine | EN300-7516305-5.0g |
2-phenyl-N-(trimethyl-1H-pyrazol-4-yl)ethene-1-sulfonamide |
957023-57-3 | 95.0% | 5.0g |
$2235.0 | 2025-03-10 | |
| Enamine | EN300-7516305-10.0g |
2-phenyl-N-(trimethyl-1H-pyrazol-4-yl)ethene-1-sulfonamide |
957023-57-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-10 |
(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide
The Compound CAS No. 957023-57-3: (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide
The compound with CAS No. 957023-57-3, known as (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique chemical structure and promising properties, which have been explored in recent scientific studies.
Chemical Structure and Properties
The molecular structure of (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide is characterized by a sulfonamide group attached to an ethene chain, which is further substituted with a phenyl group at the E configuration. The pyrazole ring, substituted with three methyl groups at positions 1, 3, and 5, adds significant steric and electronic complexity to the molecule. This unique combination of functional groups contributes to the compound's distinct reactivity and stability.
Recent research has focused on the electronic properties of this compound, particularly its ability to act as a potential candidate in organic electronics. Studies have shown that the sulfonamide group enhances the molecule's solubility in polar solvents, making it suitable for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. The phenyl group introduces aromaticity, which further stabilizes the molecule and enhances its photovoltaic properties.
Synthesis and Applications
The synthesis of (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide involves a multi-step process that typically includes nucleophilic substitution reactions and coupling reactions. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The compound's synthesis has been reported in several high-impact journals, highlighting its importance in modern organic chemistry.
In terms of applications, this compound has shown potential in pharmaceutical research as well. Its ability to act as a bioisostere or a lead compound for drug development has been explored in recent studies. The pyrazole ring is known for its biological activity, and substituting it with methyl groups enhances its pharmacokinetic properties. Preliminary tests indicate that this compound may exhibit anti-inflammatory or anti-cancer activities, making it a promising candidate for further preclinical studies.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact of (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide is crucial for its responsible use. Recent studies have evaluated its biodegradability under various environmental conditions. Results suggest that the compound exhibits moderate biodegradability under aerobic conditions but may persist in anaerobic environments. This information is vital for industries considering its large-scale production or application.
Safety considerations are also paramount when handling this compound. While it does not fall under the category of hazardous chemicals or controlled substances as per current regulations (no mention of restricted substances or political-sensitive terms), proper handling procedures are recommended to ensure worker safety and environmental protection.
Future Directions
The future of (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide lies in its potential for innovation across multiple disciplines. Ongoing research aims to explore its role in advanced materials science, particularly in the development of new polymers or composites with enhanced mechanical and thermal properties. Additionally, collaborations between chemists and biologists are expected to uncover new therapeutic applications for this compound.
In conclusion, (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide represents a cutting-edge compound with diverse applications across chemistry and biology. Its unique structure and promising properties make it a focal point for researchers worldwide. As advancements continue to unfold, this compound is poised to contribute significantly to both academic research and industrial innovations.
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